molecular formula C11H12O B3051278 Benzene, [(1-methylethoxy)ethynyl]- CAS No. 32569-85-0

Benzene, [(1-methylethoxy)ethynyl]-

Cat. No. B3051278
CAS RN: 32569-85-0
M. Wt: 160.21 g/mol
InChI Key: QOTVTFISYGAQGF-UHFFFAOYSA-N
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Description

“Benzene, [(1-methylethoxy)ethynyl]-” is a compound with the formula C9H12O . It is also known as isopropyl phenyl ether, benzene, (1-methylethoxy)- ether, and phenyl isopropyl ether .


Molecular Structure Analysis

The structure of benzene involves the formation of three delocalised π – orbitals spanning all six carbon atoms . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .


Chemical Reactions Analysis

Benzene undergoes electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

This compound has a molar mass of 136.194 . The compound’s properties include its triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, surface tension as a function of temperature, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .

Mechanism of Action

The mechanism of action for benzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

2-propan-2-yloxyethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTVTFISYGAQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC#CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555791
Record name {[(Propan-2-yl)oxy]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [(1-methylethoxy)ethynyl]-

CAS RN

32569-85-0
Record name {[(Propan-2-yl)oxy]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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